molecular formula C15H20N2O3 B12559593 1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester CAS No. 189251-55-6

1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester

Cat. No.: B12559593
CAS No.: 189251-55-6
M. Wt: 276.33 g/mol
InChI Key: JPIATYLMBQEIQM-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound is characterized by the presence of a piperazine ring, a carboxylic acid group, and an ethyl ester group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester can be compared with other similar compounds, such as:

  • 1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, methyl ester
  • 1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, propyl ester

These compounds share similar structural features but differ in the ester group, which can influence their chemical properties and applications

Properties

CAS No.

189251-55-6

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 4-phenacylpiperazine-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)17-10-8-16(9-11-17)12-14(18)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

JPIATYLMBQEIQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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